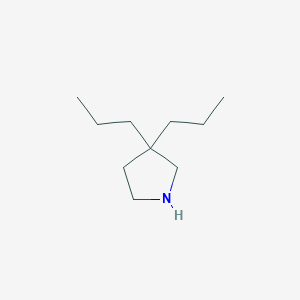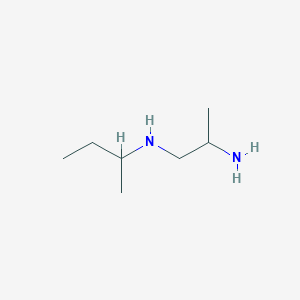
N1-(sec-Butyl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(sec-Butyl)propane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a propane backbone, with a sec-butyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(sec-Butyl)propane-1,2-diamine typically involves the reaction of 1,2-dichloropropane with sec-butylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Another method involves the hydrogenation of N1-(sec-Butyl)propane-1,2-dinitrile using a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of N1-(sec-Butyl)propane-1,2-dinitrile. The process involves the use of high-pressure hydrogen gas and a metal catalyst, typically palladium or platinum. The reaction is carried out in a high-pressure reactor, and the product is purified by distillation.
Chemical Reactions Analysis
Types of Reactions
N1-(sec-Butyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-(sec-Butyl)propane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(sec-Butyl)propane-1,2-diamine involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological molecules, affecting their structure and function. It can also act as a nucleophile, participating in various biochemical reactions. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine: A simpler diamine with similar chemical properties.
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic diamine with industrial applications.
1,3-Butanediol: A related compound with different functional groups.
Uniqueness
N1-(sec-Butyl)propane-1,2-diamine is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H18N2 |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-N-butan-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-7(3)9-5-6(2)8/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
PFSDAHRTEXBUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13319505.png)
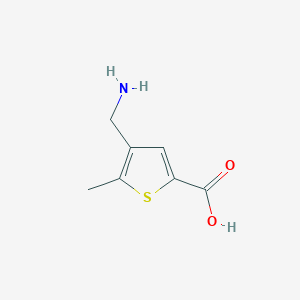

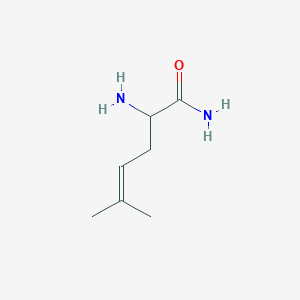

![2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13319553.png)
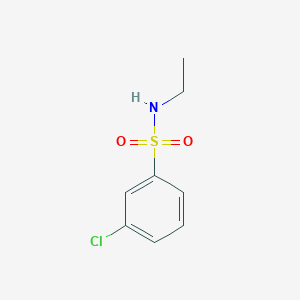
amine](/img/structure/B13319564.png)
![tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13319568.png)
![4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13319570.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
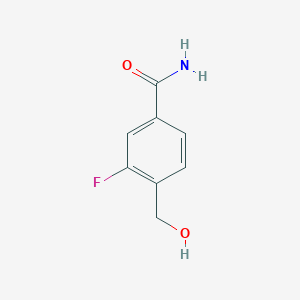
![2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13319577.png)
